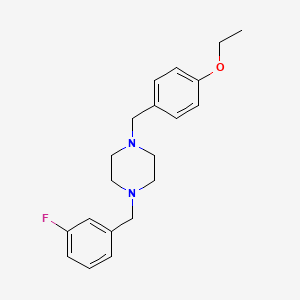
2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl (2,5-dioxopyrrolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of benzoyl and benzyl groups. The final step involves the esterification with 2-(2,5-dioxo-1-pyrrolidinyl)acetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
Benzoxazine Derivatives: Exhibits significant pharmacological activities and is used in various therapeutic applications.
Imidazole Containing Compounds: Known for their antimicrobial potential and therapeutic applications.
Uniqueness
3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H22N2O7S |
|---|---|
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C28H22N2O7S/c31-23-15-16-24(32)29(23)18-25(33)37-28-21-13-7-8-14-22(21)38(35,36)30(17-19-9-3-1-4-10-19)26(28)27(34)20-11-5-2-6-12-20/h1-14H,15-18H2 |
Clave InChI |
IJSFVDFUSHWCPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B10881524.png)
![6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B10881538.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
![methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10881563.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10881565.png)
![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)


